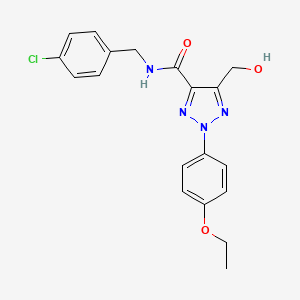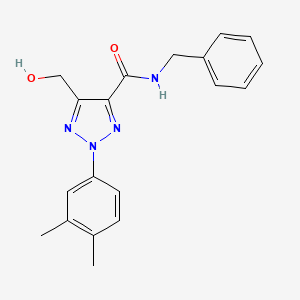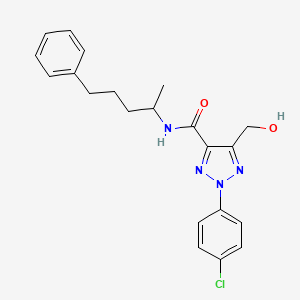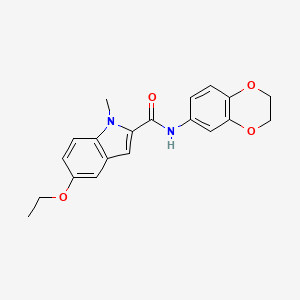![molecular formula C19H20N2O B11380790 2-[(2,5-dimethylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11380790.png)
2-[(2,5-dimethylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique structure with a dimethylphenoxy group and a prop-2-en-1-yl substituent, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halomethylbenzodiazole intermediate.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through a Heck reaction, where an alkenyl halide reacts with the benzodiazole derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE include other benzodiazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds are:
2-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-BENZODIAZOLE: Lacks the prop-2-en-1-yl group, which may affect its biological activity.
1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE: Lacks the dimethylphenoxy group, which may influence its chemical reactivity and interactions with biological targets.
The uniqueness of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives.
Propiedades
Fórmula molecular |
C19H20N2O |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylphenoxy)methyl]-1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C19H20N2O/c1-4-11-21-17-8-6-5-7-16(17)20-19(21)13-22-18-12-14(2)9-10-15(18)3/h4-10,12H,1,11,13H2,2-3H3 |
Clave InChI |
AAVMTBITQXVGMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC2=NC3=CC=CC=C3N2CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide](/img/structure/B11380731.png)
![5-({4-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11380732.png)

![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide](/img/structure/B11380754.png)
![2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11380759.png)
![1-(3-methylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380767.png)

![11-Chloro-3-phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11380785.png)
![1-Cyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)urea](/img/structure/B11380789.png)
![N-{5-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11380795.png)

